molecular formula C16H17N3OS2 B2819311 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034506-22-2

4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2819311
CAS RN: 2034506-22-2
M. Wt: 331.45
InChI Key: HGANSYJTWUOKLU-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives are pivotal in heterocyclic synthesis, contributing to the production of pyrazole, isoxazole, and pyrimidine derivatives, among others. Their reactivity towards nitrogen nucleophiles facilitates the creation of complex molecular architectures, potentially useful in drug development and material science (Mohareb et al., 2004).

Antimicrobial Activity

Some thiophene and pyrazole derivatives have shown significant antimicrobial activity. For instance, specific N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides demonstrated potential antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial agents (Sowmya et al., 2018).

Antidepressant Potential

The antidepressant potential of thiophene-based pyrazole derivatives has been explored through molecular docking studies, revealing a good binding affinity towards monoamine oxidase (MAO) isoforms. This suggests their potential therapeutic application in treating depression, further emphasizing the importance of structural modifications to enhance biological activity (Mathew et al., 2016).

Antifungal and Antitumor Agents

Thiophene-based compounds have also been evaluated for their antifungal and antitumor properties. Certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting their potential as antitumor agents (Gomha et al., 2016).

Nonlinear Optical Properties

Furthermore, the structural features of thiophene-based amide derivatives have been studied for their nonlinear optical (NLO) properties through computational applications. These studies help in understanding the electronic structure of such compounds and their potential applications in material science (Kanwal et al., 2022).

properties

IUPAC Name

4-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-8-15(22-10-11)16(20)17-5-6-19-12(2)9-13(18-19)14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANSYJTWUOKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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